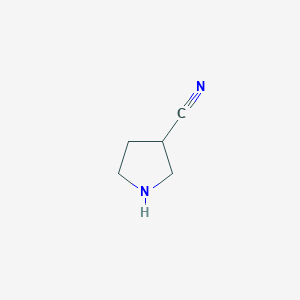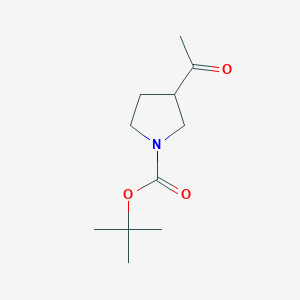
5-Chloro-2-hydroxy-6-methylnicotinic acid
説明
"5-Chloro-2-hydroxy-6-methylnicotinic acid" is a compound of interest in various chemical and pharmaceutical research areas due to its unique chemical structure and potential as a precursor for synthesizing other complex molecules. Its synthesis, molecular structure, and properties are pivotal in understanding its chemical behavior and potential applications in material science, medicinal chemistry, and catalysis.
Synthesis Analysis
The synthesis of related compounds, such as 6-aminonicotinic acid, involves electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine at a cathode surface in the presence of sulfuric acid and carbon dioxide in dimethylformamide (DMF) solution, showcasing a method that could potentially be applied or adapted for synthesizing 5-Chloro-2-hydroxy-6-methylnicotinic acid (Raju, Mohan, & Reddy, 2003).
Molecular Structure Analysis
Investigations into the structure of similar hydroxynicotinic acids have been conducted using experimental and computational chemistry techniques, including single-crystal X-ray diffraction. These studies help in understanding the molecular and crystal structures, as well as the tautomeric forms of hydroxynicotinic acids, which are relevant for comprehending the structural characteristics of 5-Chloro-2-hydroxy-6-methylnicotinic acid (Santos et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 5-Chloro-2-hydroxy-6-methylnicotinic acid and its derivatives often involve complex mechanisms, including hydroxylation, chlorination, and esterification. These processes are crucial for modifying the compound's chemical structure and enhancing its reactivity for further applications. For instance, studies on the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions offer insights into the electrochemical aspects of reactions involving chloro- and nitro-pyridine derivatives, which might be relevant to understanding the chemical behavior of 5-Chloro-2-hydroxy-6-methylnicotinic acid (Gennaro et al., 2004).
Physical Properties Analysis
The physical properties of 5-Chloro-2-hydroxy-6-methylnicotinic acid, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. The crystal structures of 5-chloro-6-hydroxynicotinic acid derivatives reveal important information about the molecular arrangement, which impacts the compound's physical properties and stability (Gao et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways of 5-Chloro-2-hydroxy-6-methylnicotinic acid, can be studied through its interactions with various reagents and conditions. For example, the degradation of similar chloro-hydroxynicotinic acids by specific bacteria strains highlights the environmental and biochemical transformations that these compounds can undergo, providing insights into their chemical stability and reactivity (Tibbles, Müller, & Lingens, 1989).
科学的研究の応用
Biotransformation and Synthesis
The research on 5-Chloro-2-hydroxy-6-methylnicotinic acid includes its synthesis through biotransformation using bacterial strains. The enzyme 6-methylnicotinate-2-oxidoreductase from Ralstonia/Burkholderia sp. strain DSM 6920 is capable of regioselectively hydroxylating 6-methylnicotinate to produce 2-hydroxy-6-methylnicotinate and related compounds, demonstrating the microbial production of hydroxylated heterocyclic carboxylic acid derivatives. This approach offers a novel pathway for the microbial production of such compounds, highlighting the potential of microbial biotransformation in chemical synthesis (Tinschert, Tschech, Heinzmann, & Kiener, 2000).
Antibacterial Activity
Another study focused on the synthesis of transition metal complexes with 2-Hydroxy-6-methylnicotinic acid, demonstrating their antibacterial efficacy against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This research underscores the potential of 2-Hydroxy-6-methylnicotinic acid in developing new antibacterial agents through the formation of metal complexes, opening avenues for novel antimicrobial treatments (Verma & Bhojak, 2018).
Coordination Chemistry
Research into the coordination chemistry of 2-Hydroxy-6-methylnicotinic acid with various metals has revealed complex formation that affects the magnetic properties of the resulting compounds. This highlights the importance of 2-Hydroxy-6-methylnicotinic acid in materials science, particularly in the development of materials with specific magnetic properties. The synthesis of such compounds can lead to advancements in magnetic storage media, sensors, and catalysts, showcasing the versatility of this compound in materials research (Razquin-Bobillo et al., 2022).
Crystal Structure Analysis
The study of triorganotin compounds derived from 5-Chloro-6-hydroxynicotinic acid through crystal structure analysis has provided insights into the molecular interactions and coordination geometries of these compounds. Understanding the crystal structures is crucial for the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies. Such research exemplifies the role of 5-Chloro-2-hydroxy-6-methylnicotinic acid in the field of crystallography and materials engineering (Gao, 2012).
Safety And Hazards
特性
IUPAC Name |
5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWSFTFWHAQORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555885 | |
| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-6-methylnicotinic acid | |
CAS RN |
117449-75-9 | |
| Record name | 5-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117449-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)



![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)




